2-Chloro-3-(difluoromethyl)-7-methoxyquinoline chemical structure and properties
2-Chloro-3-(difluoromethyl)-7-methoxyquinoline chemical structure and properties
The following technical guide details the structural characteristics, synthesis, and reactivity of 2-Chloro-3-(difluoromethyl)-7-methoxyquinoline , a specialized heterocyclic building block used in medicinal chemistry.
[1]
Executive Summary
2-Chloro-3-(difluoromethyl)-7-methoxyquinoline (CAS: 2091217-12-6 ) is a trisubstituted quinoline scaffold valued in drug discovery for its unique combination of reactive and physicochemical properties.[1] It serves as a critical intermediate for synthesizing kinase inhibitors and other bioactive heterocycles.[1]
The molecule features three distinct functional handles:[1][2]
-
C2-Chloro: A highly reactive site for Nucleophilic Aromatic Substitution (SNAr), allowing rapid library generation.[1]
-
C3-Difluoromethyl (-CF₂H): A lipophilic bioisostere of alcohols and aldehydes that functions as a hydrogen bond donor while improving metabolic stability.[1]
-
C7-Methoxy: An electron-donating group (EDG) that modulates the electronic density of the benzenoid ring, influencing solubility and binding affinity.[1]
Chemical Identity & Physicochemical Properties[1][4][5][6][7]
The following data summarizes the core identifiers and calculated properties essential for experimental planning.
| Property | Value | Notes |
| IUPAC Name | 2-Chloro-3-(difluoromethyl)-7-methoxyquinoline | |
| CAS Number | 2091217-12-6 | |
| Molecular Formula | C₁₁H₈ClF₂NO | |
| Molecular Weight | 243.64 g/mol | |
| Physical State | Solid | Typically off-white to pale yellow powder.[1] |
| Solubility | DMSO, DCM, Ethyl Acetate | Low solubility in water.[1] |
| cLogP | ~3.2 | Predicted; indicates moderate lipophilicity.[1] |
| H-Bond Donors | 1 | The -CF₂H proton is a weak donor.[1] |
| H-Bond Acceptors | 3 | Quinoline N, Methoxy O, Fluorine atoms.[1][3] |
Structural Analysis & Electronic Properties[1]
Understanding the electronic distribution is vital for predicting reactivity.[1]
-
The Pyridine Ring (N1-C4): The nitrogen atom withdraws electron density, making the C2 and C4 positions electron-deficient.[1] The chlorine atom at C2 further depletes density via induction (-I), making C2 highly susceptible to nucleophilic attack.[1]
-
The Benzenoid Ring (C5-C8): The methoxy group at C7 is a strong resonance donor (+M).[1] This increases electron density primarily at C6 and C8 (ortho) and C5 (para).[1]
-
The Difluoromethyl Group (C3): The -CF₂H group is electron-withdrawing via induction.[1] Unlike a trifluoromethyl group (-CF₃), the -CF₂H moiety contains an acidic proton capable of weak hydrogen bonding, acting as a "lipophilic hydrogen bond donor" which can improve potency in protein binding pockets.[1]
Synthesis Pathways[1][7][9][10][11][12]
The most robust route to this scaffold utilizes the Vilsmeier-Haack cyclization followed by Deoxofluorination .[1] This approach ensures high regioselectivity.[1]
Phase 1: Construction of the Quinoline Core
Reaction: Vilsmeier-Haack Cyclization Precursor: N-(3-methoxyphenyl)acetamide (3-Methoxyacetanilide) Reagents: POCl₃ (Phosphorus oxychloride), DMF (Dimethylformamide)[1]
Mechanism: The reaction proceeds via the formation of a Vilsmeier reagent (chloroiminium ion).[1] The acetanilide undergoes electrophilic attack, cyclization, and aromatization to yield 2-chloro-7-methoxyquinoline-3-carbaldehyde .[1]
Phase 2: Introduction of the Difluoromethyl Group
Reaction: Deoxofluorination Precursor: 2-Chloro-7-methoxyquinoline-3-carbaldehyde Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor® Solvent: Dichloromethane (DCM), Anhydrous[1]
Protocol:
-
Preparation: Dissolve the aldehyde intermediate in anhydrous DCM under Nitrogen/Argon atmosphere.
-
Addition: Cool to 0°C. Add DAST (1.5 - 2.0 equivalents) dropwise. Caution: Reaction is exothermic.
-
Reaction: Allow to warm to room temperature and stir for 4–12 hours.
-
Quenching: Pour slowly into saturated NaHCO₃ solution. Caution: Vigorous gas evolution.[1]
-
Isolation: Extract with DCM, dry over MgSO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).
Visualization: Synthesis Workflow
Figure 1: Step-wise synthesis from commercially available acetanilide precursors.
Reactivity Profile: Nucleophilic Aromatic Substitution (SNAr)[1]
The primary utility of this scaffold lies in the displacement of the C2-Chlorine atom.[1]
Mechanism
The electron-deficient quinoline nitrogen and the electron-withdrawing -CF₂H group at C3 activate the C2 position.[1]
-
Addition: A nucleophile (amine, alkoxide, thiol) attacks C2, breaking the aromaticity of the pyridine ring and forming a Meisenheimer-like anionic intermediate.[1]
-
Elimination: The chloride ion is expelled, restoring aromaticity.[1]
Experimental Considerations:
-
Amines: React readily in ethanol or dioxane at 80–100°C. Acid catalysis (pTSA) or base (DIPEA) may be used depending on the amine's basicity.[1]
-
Phenols/Alcohols: Require deprotonation with NaH or K₂CO₃ in DMF/DMSO to facilitate attack.[1]
-
C7-Methoxy Effect: The electron donation from C7-OMe slightly deactivates the ring compared to a 7-H analog, often requiring slightly higher temperatures or longer reaction times for sterically hindered nucleophiles.[1]
Visualization: SNAr Mechanism
Figure 2: Mechanism of C2-functionalization via Nucleophilic Aromatic Substitution.
Safety & Handling
-
Fluorinating Agents: DAST and Deoxo-Fluor react violently with water and glass (silica) at high temperatures.[1] Reactions should be conducted in anhydrous plastic (HDPE/Teflon) or silylated glass vessels if possible, strictly under inert gas.[1]
-
Quinoline Toxicity: Halogenated quinolines can be skin sensitizers and irritants.[1] Use standard PPE (gloves, goggles, fume hood).[1]
-
Waste Disposal: Quenched fluorination mixtures contain HF salts; dispose of in designated halogenated waste streams treated with calcium chloride to precipitate fluoride.[1]
References
-
Meth-Cohn, O., & Stanforth, S. P. (1998).[1] The Vilsmeier–Haack Reaction in the Synthesis of Heterocycles. Comprehensive Organic Synthesis.
-
Meanwell, N. A. (2011).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]
-
Truong, T. T., & Nielsen, J. (2023).[1][2] Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Open Access Journal of Science and Technology.[1] [Link]
